molecular formula C38H67NO7 B1256091 Pamamycin 649B

Pamamycin 649B

Cat. No. B1256091
M. Wt: 649.9 g/mol
InChI Key: MFMJBJLUIRYLLE-CTVFDYKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pamamycin 649B is a natural product found in Streptomyces alboniger with data available.

Scientific Research Applications

Antimycobacterial Activity

Pamamycins, including Pamamycin 649B, exhibit notable antimicrobial activity against Gram-positive bacteria, fungi, and mycobacteria, but not against Gram-negative bacteria. A study by Lefèvre et al. (2004) highlights the potency of pamamycins, particularly Pamamycin-607, in combating Mycobacterium tuberculosis, suggesting potential applications in antituberculous therapies. The study found that Pamamycin-607 is active against clinical isolates of M. tuberculosis within a narrow MIC range of 1.5-2.0 mg/L (Lefèvre et al., 2004).

Production Enhancement Strategies

In an effort to enhance the production of pamamycins, Gläser et al. (2021) adopted a systems biology approach. They achieved a threefold increase in pamamycin titer and elevated fractions of larger derivatives like Pam 649 using a recombinant producer S. albus J1074/R2 supplemented with L-valine. This strategy opens avenues for more efficient production of pamamycins and exploration of larger derivatives (Gläser et al., 2021).

Mode of Action Studies

Research on the mode of action of pamamycin in bacteria like Staphylococcus aureus reveals that it inhibits the uptake of nucleosides and Pi, as well as purine and pyrimidine bases, while not affecting protein and cell wall synthesis, glucose utilization, or the uptake of amino acids. These findings suggest that pamamycin primarily impacts transport processes, potentially altering membrane-associated cellular functions (Chou & Pogell, 1981).

Structural and Biosynthetic Insights

Studies focused on the synthesis and structural elucidation of pamamycins, including Pamamycin-649B, provide insights into their complex macrolide structures. For instance, Fischer et al. (2011) achieved the first total synthesis of pamamycin-649B using sultone methodology, which is significant for understanding the compound's structure and potential for synthetic modifications (Fischer et al., 2011).

Cellular Impact Studies

Pamamycins have been shown to induce aerial mycelium formation in Streptomyces alboniger. A study by Natsume et al. (1995) found that Pamamycin-607, similar in structure to Pamamycin-649B, induced a transient increase in intracellular calcium in S. alboniger, suggesting a specific cellular impact that could be relevant to the compound's mode of action and potential applications (Natsume et al., 1995).

properties

Product Name

Pamamycin 649B

Molecular Formula

C38H67NO7

Molecular Weight

649.9 g/mol

IUPAC Name

(1R,2R,5S,6R,7S,10R,11S,14R,15R,16S)-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]propyl]-2-ethyl-6,11,15-trimethyl-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

InChI

InChI=1S/C38H67NO7/c1-10-14-26(39(8)9)22-27-16-17-34(42-27)28(12-3)36-24(6)32-20-21-35(44-32)29(13-4)38(41)45-30(15-11-2)23(5)31-18-19-33(43-31)25(7)37(40)46-36/h23-36H,10-22H2,1-9H3/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+/m0/s1

InChI Key

MFMJBJLUIRYLLE-CTVFDYKESA-N

Isomeric SMILES

CCC[C@H]1[C@@H]([C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)C)[C@H](CC)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C)C

Canonical SMILES

CCCC1C(C2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)CC)C)C(CC)C4CCC(O4)CC(CCC)N(C)C)C)C

synonyms

pamamycin-649B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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